ETC-206
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Overview
Description
ETC-206 is a selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). It has shown potential in inhibiting the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is crucial in the regulation of protein synthesis and cell proliferation . This compound has been studied for its anti-proliferative effects, particularly in hematological cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETC-206 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, purification systems, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: ETC-206 primarily undergoes substitution reactions, particularly in the presence of nucleophiles. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate temperatures.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify specific functional groups within the molecule .
Scientific Research Applications
Mechanism of Action
ETC-206 exerts its effects by selectively inhibiting MNK1 and MNK2, which are involved in the phosphorylation of eIF4E. This inhibition disrupts the eIF4E-mediated translation of oncogenic proteins, leading to reduced cell proliferation and tumor growth . The compound’s mechanism of action involves binding to the active sites of MNK1 and MNK2, preventing their interaction with eIF4E .
Comparison with Similar Compounds
Tomivosertib: Another MNK1/2 inhibitor with similar inhibitory effects on eIF4E phosphorylation.
CGP 57380: A potent MNK1 inhibitor with distinct selectivity profiles compared to ETC-206.
SLV-2436: A dual inhibitor of MNK1 and MNK2 with different potency levels.
Uniqueness of this compound: this compound is unique in its balanced inhibitory effects on both MNK1 and MNK2, making it a valuable tool for studying the combined roles of these kinases in cellular processes. Its selectivity and potency also make it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyridin-3-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c26-15-18-1-3-20(4-2-18)23-16-27-24-10-9-22(17-29(23)24)19-5-7-21(8-6-19)25(30)28-11-13-31-14-12-28/h1-10,16-17H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRFPHJSGLYXTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=CN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464151-33-4 |
Source
|
Record name | ETC-206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464151334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tinodasertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MND3WX2R7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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